molecular formula C10H10N2O2 B13833896 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide

4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide

Cat. No.: B13833896
M. Wt: 190.20 g/mol
InChI Key: VPYZWWRTQYPRGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-4,5-dihydroisoxazole with a carboxamide derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4,5-Dihydro-3-phenyl-5-isoxazolecarboxamide is unique due to its specific structural features and the resulting biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H10N2O2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,11,13)

InChI Key

VPYZWWRTQYPRGL-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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